![molecular formula C11H12N6S B3146564 (5-苯并三唑-1-基甲基-[1,3,4]噻二唑-2-基)-乙胺 CAS No. 603097-80-9](/img/structure/B3146564.png)

(5-苯并三唑-1-基甲基-[1,3,4]噻二唑-2-基)-乙胺

描述

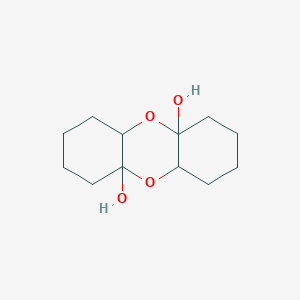

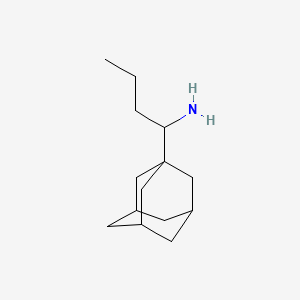

“(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is a complex organic compound that includes a benzotriazole moiety and a thiadiazole moiety . Benzotriazole is a versatile, useful, and successful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . Thiadiazole is another heterocyclic compound that is often used in the synthesis of pharmacologically important compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of benzotriazole methodology . This methodology has grown in popularity due to its versatility and the stability of benzotriazole during the course of reactions . It has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .Molecular Structure Analysis

The molecular structure of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is complex, with a benzotriazole moiety and a thiadiazole moiety . The exact structure would depend on the specific substitutions on the benzotriazole and thiadiazole rings.Chemical Reactions Analysis

Benzotriazole can be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence . Benzotriazole methodology has been used in a variety of reactions, including arylalkylation, heteroalkylation, heterocyclization, and benzannulations .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” would depend on its specific structure and the presence of any substituents. Benzotriazole is known to be inexpensive, non-toxic, and highly stable .科学研究应用

绿色化学合成

一种实用的 5,5'-亚甲基双(苯并三唑) 合成方法(一种相关化合物)强调了绿色化学原理的重要性。该方法以其高效、环保和易操作性而著称,突出了其在制备金属钝化剂和光敏材料中的实用性 (Gu, Yu, Zhang, & Xu, 2009)。

化学反应和生物活性

与指定化合物具有共同杂环骨架的 3H-呋喃-2-酮的芳基亚甲基衍生物的广泛反应和生物活性展示了该化学类别的多功能性。这些反应产生多种化合物,在包括药物在内的各个领域具有潜在应用 (Kamneva, Anis’kova, & Egorova, 2018)。

喹唑啉酮在药物化学中的应用

对喹唑啉-4(3H)-酮(一种与指定胺具有相关核心结构的化合物)的研究探索了它们在药物化学中的作用。这些研究强调了通过向喹唑啉酮核引入生物活性部分来创建新药剂的潜力,表明了一种克服诸如抗生素耐药性等挑战的战略方法 (Tiwary, Pradhan, Nanda, & Chakraborty, 2016)。

噻二唑三嗪的合成策略

对与目标化合物密切相关的噻二唑三嗪合成策略的综述突出了它们作为新型生物活性化合物中间体的意义。这强调了对噻二唑衍生物在药物发现中的潜力的持续兴趣 (Abdel-Wahab, 2017)。

作用机制

Target of Action

The primary target of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of Glutaminase GLS1 . By inhibiting the activity of GLS, it blocks the glutamine metabolic pathway .

Biochemical Pathways

The inhibition of GLS disrupts the glutamine metabolic pathway, which in turn inhibits the production of Glutathione (GSH) . This amplifies the photodynamic effect of Ce6 .

Pharmacokinetics

The compound’s molecular weight of260.32 may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of GLS and the subsequent disruption of the glutamine metabolic pathway lead to a decrease in GSH production . This results in an amplified photodynamic effect of Ce6, which produces an excess of reactive oxygen species (ROS) that can directly kill tumor cells . Additionally, the consumption of GSH disrupts the redox balance, enhancing the effect of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine even in the presence of glutamine resistance .

未来方向

The future directions for the use of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” could include further exploration of its potential in the synthesis of pharmacologically important heterocyclic skeletons . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is a key goal of synthetic organic chemists .

属性

IUPAC Name |

5-(benzotriazol-1-ylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6S/c1-2-12-11-15-14-10(18-11)7-17-9-6-4-3-5-8(9)13-16-17/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBQTFITQHXSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)

![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)

![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)

![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)

![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)